2-Tetrahydrofuran-2-yl-aniline

Description

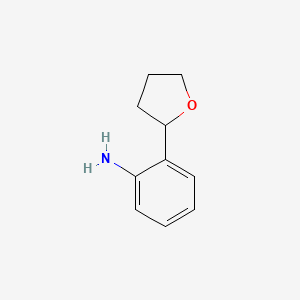

2-Tetrahydrofuran-2-yl-aniline is an aromatic amine derivative featuring a tetrahydrofuran (THF) ring attached to the aniline moiety at the 2-position.

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(oxolan-2-yl)aniline |

InChI |

InChI=1S/C10H13NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7,11H2 |

InChI Key |

IHKGQAUPMXBYBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline

- Structure : Aniline with a THF-substituted 1,3,4-oxadiazole ring at the 2-position.

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

- Key Features : The oxadiazole ring enhances rigidity and may improve binding affinity in drug candidates. It is marketed as a pharmaceutical intermediate, suggesting utility in medicinal chemistry .

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

- Structure : Aniline with a THF-methoxy group at the 2-position and an N-(2-fluorobenzyl) substituent.

- Molecular Formula: C₁₈H₂₀FNO₂

- Molecular Weight : 301.35 g/mol

- The methoxy-THF moiety may modulate electronic properties, affecting reactivity in coupling reactions .

2-[(Tetrahydrofuran-2-ylmethyl)thio]aniline

- Structure : Aniline with a THF-methylthio group at the 2-position.

- Molecular Formula: C₁₁H₁₅NOS

- Molecular Weight : 209.31 g/mol

- Key Features : The thioether linkage introduces sulfur-based nucleophilicity, which could facilitate redox reactions or metal coordination. Its lower molecular weight suggests improved solubility compared to bulkier analogs .

N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline

- Structure: Aniline with a THF-methoxy group at the 3-position and a bulky tert-butylphenoxyethyl chain.

- Molecular Formula : C₂₃H₃₀N₂O₃ (estimated)

- Molecular Weight : ~382.5 g/mol (estimated)

- This derivative is explicitly noted for research applications, indicating exploratory use in drug discovery .

Data Table: Comparative Analysis of Key Attributes

Research Findings and Implications

- Electronic Effects : The THF group’s electron-donating nature increases the electron density of the aniline ring, favoring electrophilic substitution reactions. However, substituents like oxadiazole (electron-withdrawing) or fluorobenzyl (electron-deficient) counterbalance this effect .

- Application Trends : Bulkier derivatives (e.g., tert-butyl-substituted) are prioritized in exploratory research, while simpler analogs (e.g., thioether-THF) may serve as functional intermediates in catalysis or material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.